molecular formula C8H9BO3 B1647018 (2-Formyl-4-methylphenyl)boronic acid CAS No. 444188-28-7

(2-Formyl-4-methylphenyl)boronic acid

Cat. No.: B1647018
CAS No.: 444188-28-7
M. Wt: 163.97 g/mol
InChI Key: JLGRMVFJTQAITE-UHFFFAOYSA-N
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Description

(2-Formyl-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a formyl group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (2-Formyl-4-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

Its lipophilicity is low, as indicated by its iLOGP value of 0.0 . The compound is also very soluble in water .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent makes it a valuable tool in this process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .

Biochemical Analysis

Biochemical Properties

(2-Formyl-4-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to diols and other hydroxyl-containing molecules, making it useful in the design of sensors and diagnostic tools .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and differentiation. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and tyrosine. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver and kidney damage. These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting normal cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These effects can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context. Once inside the cell, this compound can bind to transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, nuclear localization of this compound can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-4-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 2-formyl-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Formyl-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Formyl-4-methylphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential in developing boron-containing drugs and enzyme inhibitors.

    Medicine: Explored for its role in boron neutron capture therapy for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Uniqueness: (2-Formyl-4-methylphenyl)boronic acid is unique due to the presence of both a formyl and a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules with specific functional groups .

Properties

IUPAC Name

(2-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGRMVFJTQAITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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